molecular formula C9H21F6NP- B3183348 N,N-dipropylpropan-1-amine;hexafluorophosphate CAS No. 92416-28-9

N,N-dipropylpropan-1-amine;hexafluorophosphate

Cat. No.: B3183348
CAS No.: 92416-28-9
M. Wt: 288.23 g/mol
InChI Key: NCMLKPFYYXZMSH-UHFFFAOYSA-N
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Description

N,N-dipropylpropan-1-amine;hexafluorophosphate is an organic compound with the molecular formula C9H21F6NP-. It is a tertiary amine where each hydrogen atom in ammonia is substituted by a propyl group. This compound is often used in various scientific experiments due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dipropylpropan-1-amine can be synthesized by reacting propanol and ammonia in the presence of dehydrating catalysts. Another method involves reacting n-propyl chloride and ammonia under pressure. Additionally, it can be produced by the action of acetone and ammonia .

Industrial Production Methods

In industrial settings, the production of N,N-dipropylpropan-1-amine typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then combined with hexafluorophosphate to form N,N-dipropylpropan-1-amine;hexafluorophosphate .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropylpropan-1-amine;hexafluorophosphate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include amine oxides, primary and secondary amines, and various substituted amines depending on the specific reagents and conditions used .

Scientific Research Applications

N,N-dipropylpropan-1-amine;hexafluorophosphate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the development of biosensors and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, drugs, and other chemical compounds

Mechanism of Action

The mechanism by which N,N-dipropylpropan-1-amine;hexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-dipropylpropan-1-amine;hexafluorophosphate include:

    Tripropylamine: A tertiary amine with similar structural properties.

    N,N-Dipropyl-1-propanamine: Another tertiary amine with comparable chemical behavior

Uniqueness

This compound is unique due to its combination with hexafluorophosphate, which imparts distinct properties and enhances its applicability in various scientific fields. This combination makes it more versatile compared to other similar compounds.

Properties

IUPAC Name

N,N-dipropylpropan-1-amine;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.F6P/c1-4-7-10(8-5-2)9-6-3;1-7(2,3,4,5)6/h4-9H2,1-3H3;/q;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMLKPFYYXZMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21F6NP-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92416-28-9
Record name NSC158914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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